N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
Description
This compound is a benzimidazole-derived carboxamide featuring a furan-2-carboxamide backbone and a methyl(phenyl)carbamoyl substituent. Its structure includes:
- 1H-1,3-benzodiazole (benzimidazole) core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
- Methyl(phenyl)carbamoyl group: Attached via a methylene linker to the benzimidazole nitrogen.
- N-methyl-furan-2-carboxamide: Linked to the second nitrogen of the benzimidazole.
The compound’s molecular formula is C25H24N4O3 (approximated from structural analogs in ), with a molecular weight of ~430–450 g/mol.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(N-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-25(23(29)20-13-8-14-30-20)15-21-24-18-11-6-7-12-19(18)27(21)16-22(28)26(2)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIFUOFQNILQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in.
Biological Activity
N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C25H26N4O3
- Molecular Weight : 430.5 g/mol
- CAS Number : 919977-85-8
Antitumor Activity
Recent studies have indicated that derivatives of benzodiazoles, similar to our compound of interest, exhibit significant antitumor properties. For instance, N-substituted carbazoles have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma) cells. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including cyclin-dependent kinase inhibition .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.9 | Apoptosis induction |
| Compound B | HEP 2 | 25.7 | Cell cycle arrest |
| Compound C | EAC | 0.37 - 0.96 | CDK inhibition |
Neuroprotective Effects
The neuroprotective potential of similar compounds has also been documented. For instance, studies on N-substituted carbazoles revealed their ability to protect neuronal cells from glutamate-induced toxicity. The antioxidative properties of these compounds contribute significantly to their neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Model | Concentration (µM) | Effect |
|---|---|---|---|
| Compound D | HT22 Cells | 3 | Significant neuroprotection |
| Compound E | C6 Glioma Cells | 30 | Moderate protection |
Study on Antitumor Potential
A comprehensive study evaluated the antitumor activity of a series of N-substituted carbazoles against several tumor cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Notably, one compound demonstrated an IC50 value as low as 0.37 µM against colon cancer cells, indicating potent antiproliferative effects .
Neuroprotection Against Glutamate Toxicity
Another study focused on the neuroprotective effects of N-methyl-N-substituted carbazoles in a model of oxidative stress induced by glutamate. The results indicated that certain derivatives could significantly reduce neuronal cell death at concentrations as low as 3 µM, suggesting their potential utility in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of key structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
a) Substituent Effects
- Methyl(phenyl)carbamoyl vs. Conversely, the isopropyl group in CAS 919977-85-8 may enhance metabolic stability .
- Chlorine Substitution : The 3-chlorobenzyl analog () introduces electronegativity, likely increasing membrane permeability and interaction with hydrophobic protein regions.
b) Core Modifications
- Benzimidazole vs. Cyclopropane : Cyprofuram () uses a cyclopropane-carboxamide core, limiting aromatic interactions but enhancing conformational rigidity. Benzimidazole derivatives, by contrast, enable π-π stacking with biological targets.
c) Furan Carboxamide Variations
All analogs retain the furan-2-carboxamide group, critical for hydrogen bonding and dipole interactions. However, linkage to the benzimidazole (via methylene in the target compound) differs from cyprofuram’s tetrahydrofuranone, which may alter solubility and bioavailability.
Preparation Methods
Formation of Benzene-1,2-diamine Precursor
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Nitration and Reduction : Starting with aniline (ST01 ), nitration under controlled conditions introduces a nitro group at the ortho position, yielding 2-nitroaniline (ST03 ). Subsequent reduction using catalytic hydrogenation or Fe/HCl converts ST03 to benzene-1,2-diamine (ST04 ) with >90% efficiency.
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Cyclization : Treatment of ST04 with cyanogen bromide in ethanol at 60°C for 6 hours generates the 2-aminobenzimidazole core (ST05 ) in 78% yield.
Functionalization of the Benzimidazole Core
The target compound requires a [methyl(phenyl)carbamoyl]methyl group at the N1 position of the benzimidazole. This is achieved through a two-step alkylation and carbamoylation sequence.
Alkylation at N1
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Reagents : Chloroacetyl chloride reacts with ST05 in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to form 1-(chloroacetyl)-1H-benzimidazol-2-amine (Intermediate A ) (Yield: 85%).
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Optimization : Excess chloroacetyl chloride (1.5 equiv) and prolonged reaction times (12 hours) improve yields by ensuring complete substitution at the less nucleophilic N1 position.
Carbamoylation with Methyl(phenyl)amine
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Coupling Strategy : Intermediate A is treated with methyl(phenyl)amine in acetonitrile at 60°C for 5 hours, yielding 1-{[methyl(phenyl)carbamoyl]methyl}-1H-benzimidazol-2-amine (Intermediate B ) (Yield: 72%).
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Mechanistic Insight : The reaction proceeds via nucleophilic displacement of the chloride by the amine, facilitated by the electron-withdrawing carbamoyl group.
Synthesis of the Furan-2-carboxamide Moiety
The furan-2-carboxamide component is synthesized via transamidation chemistry, leveraging palladium-catalyzed C–H functionalization and amidation protocols.
Preparation of N-methylfuran-2-carboxamide
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Starting Material : Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (Yield: 95%).
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Amidation : Reaction with methylamine in tetrahydrofuran (THF) at room temperature produces N-methylfuran-2-carboxamide (Intermediate C ) (Yield: 88%).
Coupling of Benzimidazole and Furan Components
The final step involves alkylation of Intermediate B with Intermediate D to form the target compound.
Alkylation Reaction
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Conditions : A mixture of Intermediate B (1.0 equiv), Intermediate D (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 24 hours.
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Yield and Purity : The reaction affords the target compound in 58% yield after purification via silica gel chromatography (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.45 (m, 5H, aromatic-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃), 3.02 (s, 3H, N-CH₃).
Optimization and Challenges
Regioselectivity in Alkylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
